molecular formula C16H16N2O4 B2368528 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide CAS No. 1421508-17-9

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide

Cat. No. B2368528
CAS RN: 1421508-17-9
M. Wt: 300.314
InChI Key: SYGUBVWJGJGKIW-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide” is a chemical compound with the molecular formula C13H10N2O3. It is related to a series of compounds known as substituted cinnamides, which have been found to possess a variety of medicinal properties .

Scientific Research Applications

Nonlinear Optical Studies

The compound has been used in the synthesis of Schiff-based single crystals, which have been subjected to various characterizations like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR and Z-scan studies . These studies are crucial in the field of nonlinear optics, which has applications in molecular electronics, photonics, optical computing, and optical communications .

Drug Design and Development

Substituted cinnamides, which include the compound , have been found to possess a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, and anticonvulsant . These properties make them promising precursors for the development of new, highly effective drugs .

In Silico Screening

The compound has been used in in silico screening, a computational method used to calculate various molecular properties relevant to drug motifs. This includes the prediction of ADME properties, BBB penetration, and solubility .

Flavoring Substance

The compound has been chemically synthesized and is intended to be used as a flavoring substance in specific categories of food . However, it is not intended to be used in beverages .

Antitumor Agent

A compound similar to the one has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . Therefore, it could potentially be developed as an antitumor agent .

Molecular Properties Prediction

The compound has been used in the prediction of molecular properties of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides . This is crucial in the design of more potent drugs .

Future Directions

The future directions for this compound could involve further studies on its medicinal properties and potential as a drug candidate. The substituted cinnamides, to which this compound is related, are often used as promising precursors for the development of new, highly effective drugs .

Mechanism of Action

Target of Action

Similar compounds have been reported to have anticancer activity , suggesting that the compound may target cancer cells or associated proteins.

Mode of Action

It has been suggested that similar compounds can induce apoptosis and cause cell cycle arrest . This suggests that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given the reported anticancer activity of similar compounds , it is plausible that the compound may affect pathways related to cell proliferation, apoptosis, and cell cycle regulation.

Pharmacokinetics

A study on similar compounds suggests that they obey lipinski’s rule of five, indicating good bioavailability .

Result of Action

Similar compounds have been reported to induce apoptosis and cause cell cycle arrest , suggesting that the compound may have similar effects.

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-13(11-4-5-14-15(9-11)22-10-21-14)6-8-18-16(20)12-3-1-2-7-17-12/h1-5,7,9,13,19H,6,8,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGUBVWJGJGKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide

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